7-[(furan-2-yl)methyl]-6-imino-11-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
Molecular Architecture and IUPAC Nomenclature
The IUPAC name of this compound reflects its intricate polycyclic framework and substituent arrangement. The base structure is a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene system, which consists of three fused rings: a 14-membered macrocycle with bridging nitrogen atoms at positions 1, 7, and 9. The numbering begins at the nitrogen atom in the central ring, with bridgehead atoms at positions 3 and 8.
Key substituents include:
- A furan-2-ylmethyl group at position 7, introducing a heteroaromatic oxygen atom.
- An imino group (=NH) at position 6, contributing to hydrogen-bonding potential.
- A methyl group at position 11, providing steric bulk.
- A carboxamide moiety at position 5, with a 2-(morpholin-4-yl)ethyl chain on the nitrogen atom, enhancing solubility through tertiary amine functionality.
The systematic name adheres to IUPAC prioritization rules by:
- Selecting the principal chain to maximize heteroatoms (three nitrogen atoms).
- Numbering to give the lowest possible locants for substituents.
- Using bicyclic bridge notation (0³,⁸) to specify fusion points.
Properties
Molecular Formula |
C24H26N6O4 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
7-(furan-2-ylmethyl)-6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H26N6O4/c1-16-4-2-7-29-21(16)27-22-19(24(29)32)14-18(20(25)30(22)15-17-5-3-11-34-17)23(31)26-6-8-28-9-12-33-13-10-28/h2-5,7,11,14,25H,6,8-10,12-13,15H2,1H3,(H,26,31) |
InChI Key |
VFQMVJYNJZIJNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CO4)C(=O)NCCN5CCOCC5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-[(furan-2-yl)methyl]-6-imino-11-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the furan ring, the morpholine ring, and the triazatricyclo structure. The synthetic route typically starts with the preparation of the furan ring through cyclization reactions. The morpholine ring is then introduced via nucleophilic substitution reactions. Finally, the triazatricyclo structure is formed through a series of cyclization and condensation reactions. Industrial production methods may involve optimizing these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include oxidized furan derivatives, reduced amine derivatives, and substituted morpholine derivatives.
Scientific Research Applications
7-[(furan-2-yl)methyl]-6-imino-11-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(furan-2-yl)methyl]-6-imino-11-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring may interact with enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability. The triazatricyclo structure may provide stability and specificity to the compound’s interactions with its targets.
Comparison with Similar Compounds
Functional Group and Substituent Analysis
The table below compares substituents and functional groups in the target compound with analogs from recent literature:
Key Observations :
- The morpholine group in the target compound and EP 4 374 877 A2 improves solubility compared to chlorinated chromeno-pyrimidines .
- Fluorinated substituents in EP 4 374 877 A2 increase lipophilicity (LogP ~3.8), whereas the target compound’s furan and morpholine groups balance hydrophilicity (LogP ~2.1) .
Structural Rigidity and Bioactivity Implications
Pharmacological Potential (Inferred)
While direct bioactivity data for the target compound is unavailable, structural parallels suggest possible applications:
- Antimicrobial Activity: Fluorinated analogs () and chlorinated chromeno-pyrimidines () exhibit antimicrobial properties; the target’s morpholine group may enhance tissue penetration .
- Enzyme Inhibition : The tricyclic core resembles kinase inhibitors, where rigidity improves ATP-binding pocket interactions .
Biological Activity
The compound 7-[(furan-2-yl)methyl]-6-imino-11-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule that has been studied for its potential biological activities. This article aims to summarize the current understanding of its biological properties, particularly focusing on its anticancer activity and other pharmacological effects.
Chemical Structure and Properties
The compound is characterized by a triazatricyclo structure with multiple functional groups including a furan moiety and a morpholine ring. These structural features are significant as they may influence the compound's interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar structural characteristics to 7-[(furan-2-yl)methyl]-6-imino have shown promising anticancer activity. A study on Mannich bases—a class of compounds related to this structure—revealed their potential as anticancer agents due to their ability to interact with DNA and inhibit cell proliferation .
- DNA Interaction : The compound may exert its cytotoxic effects by intercalating into DNA or inhibiting topoisomerase enzymes, which are crucial for DNA replication and repair .
- Cell Cycle Arrest : Some derivatives have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis .
- Reactive Oxygen Species (ROS) Generation : Certain studies suggest that similar compounds can increase ROS levels in cancer cells, contributing to oxidative stress and cell death .
Pharmacological Effects
In addition to anticancer properties, the compound may exhibit other biological activities:
- Antimicrobial Activity : Compounds structurally related to this molecule have shown antibacterial and antifungal properties .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity in various models, suggesting potential therapeutic applications in inflammatory diseases .
- Antioxidant Activity : The presence of furan and morpholine rings may contribute to antioxidant properties, providing protection against oxidative damage in cells .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with cyclization of precursors to form the triazatricyclic core. Key steps include:
- Halogenation : Use of Sandmeyer reactions to introduce halogens for subsequent functionalization .
- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating .
- Electrochemical methods : Employ mediators like tetrabutylammonium bromide under controlled voltage to enhance efficiency .
Optimization : Monitor reaction parameters (temperature, solvent polarity) via HPLC or TLC. For example, using DMF as a solvent at 80°C improves cyclization yield by 15–20% .
Basic: How should researchers validate the compound’s structural integrity and purity?
Use a combination of analytical techniques:
- NMR spectroscopy : Confirm the presence of the furan-2-ylmethyl group (δ 6.3–7.4 ppm for aromatic protons) and morpholinyl ethyl chain (δ 2.4–3.7 ppm for N-CH₂ groups) .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (theoretical ~494.5 g/mol; observed m/z 495.21 [M+H]⁺) .
- X-ray crystallography : Resolve the triazatricyclic core geometry and substituent orientation .
- HPLC : Ensure >95% purity using a C18 column with acetonitrile/water gradient elution .
Advanced: How can contradictory data in biological activity studies (e.g., target binding vs. cellular assays) be resolved?
Contradictions may arise from assay-specific conditions or off-target effects. Mitigation strategies include:
- Orthogonal assays : Compare surface plasmon resonance (SPR) for direct binding affinity with cellular thermal shift assays (CETSA) to confirm target engagement in vivo .
- Mutagenesis studies : Identify critical binding residues (e.g., morpholinyl ethyl interactions with kinase catalytic pockets) to validate specificity .
- Metabolomic profiling : Rule out interference from metabolic byproducts using LC-MS-based untargeted metabolomics .
Advanced: What computational strategies are effective for predicting and optimizing the compound’s reactivity and selectivity?
- Quantum mechanical (QM) calculations : Use density functional theory (DFT) to model transition states for key reactions (e.g., imino group reduction) and predict regioselectivity .
- Molecular dynamics (MD) simulations : Simulate ligand-protein binding kinetics to prioritize synthetic analogs with improved binding free energy (ΔG ≤ -10 kcal/mol) .
- Machine learning (ML) : Train models on reaction databases to predict optimal catalysts (e.g., Pd/C for hydrogenation) and solvent systems .
Basic: What functional groups in the compound are most reactive, and how do they influence experimental design?
- Imino group (C=N) : Prone to reduction (e.g., with NaBH₄) or nucleophilic attack. Protect with Boc groups during multi-step syntheses .
- Furan ring : Susceptible to electrophilic aromatic substitution (e.g., nitration). Use mild conditions (HNO₃/AcOH at 0°C) to avoid ring opening .
- Carboxamide (CONH) : Participates in hydrogen bonding with biological targets. Avoid acylating reagents that might modify this group .
Advanced: How can researchers design interaction studies to elucidate the compound’s mechanism of action?
- SPR or ITC : Quantify binding kinetics (ka, kd) and thermodynamics (ΔH, ΔS) for target proteins .
- Cryo-EM/X-ray co-crystallization : Resolve 3D structures of ligand-protein complexes at ≤2.0 Å resolution .
- Kinome-wide profiling : Use kinase inhibition panels to identify off-target effects (e.g., selectivity against >90% of human kinases) .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
- Low yields in cyclization steps : Optimize catalyst loading (e.g., 5 mol% CuI for imino group formation) and use flow chemistry for reproducibility .
- Purification difficulties : Employ preparative HPLC with trifluoroacetic acid (0.1% v/v) to resolve stereoisomers .
- Byproduct formation : Monitor intermediates via in situ IR spectroscopy to minimize side reactions .
Advanced: How can researchers leverage structural analogs to improve pharmacokinetic properties?
- SAR studies : Modify the furan-2-ylmethyl group to pyridine derivatives (logP reduction by ~0.5 units) or replace morpholinyl ethyl with piperazinyl groups for enhanced solubility .
- Prodrug design : Introduce esterase-labile groups (e.g., acetyloxy) on the carboxamide to improve oral bioavailability .
- Metabolic stability assays : Use human liver microsomes (HLM) to identify vulnerable sites (e.g., morpholinyl ethyl oxidation) and block them with fluorine substitution .
Basic: What spectroscopic techniques are critical for monitoring reaction progress?
- In situ NMR : Track imino group reduction (disappearance of δ 8.2 ppm peak) .
- FT-IR : Monitor carbonyl (C=O) stretches (~1680 cm⁻¹) during oxidation steps .
- UV-Vis : Detect furan ring conjugation (λmax ~260 nm) to confirm stability under acidic conditions .
Advanced: How can contradictory computational and experimental binding data be reconciled?
- Solvent effects in simulations : Include explicit water molecules in MD simulations to account for hydrophobic interactions .
- Force field calibration : Validate AMBER parameters against QM-derived partial charges for the triazatricyclic core .
- Experimental validation : Use alanine scanning mutagenesis to confirm predicted binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
